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Compound of Interest

Compound Name: 5-fluoro-1H-indazol-3-ol

Cat. No.: B1343658 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 5-fluoro-1H-
indazol-3-ol, tailored for researchers, scientists, and professionals in drug development. While

specific experimental data for this compound is not widely available in the public domain, this

document outlines the expected spectroscopic characteristics based on its chemical structure,

supported by general principles of NMR, IR, and mass spectrometry.

Chemical Structure and Properties
IUPAC Name: 5-fluoro-1,2-dihydro-3H-indazol-3-one[1]

Molecular Formula: C₇H₅FN₂O[1]

Molecular Weight: 152.13 g/mol [1]

CAS Number: 885519-12-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[2]

[3] For 5-fluoro-1H-indazol-3-ol, both ¹H and ¹³C NMR would provide critical information about

the molecular framework.

2.1. Expected ¹H NMR Data
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The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons

and the N-H and O-H protons. The chemical shifts (δ) are influenced by the electron-

withdrawing fluorine atom and the heterocyclic ring system.

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity

Expected Coupling

Constant (J, Hz)

H-4 7.2 - 7.5 dd
JH4-H6 ≈ 2.5, JH4-F ≈

9-10

H-6 6.9 - 7.2 ddd
JH6-H7 ≈ 9, JH6-F ≈

4-5, JH6-H4 ≈ 2.5

H-7 7.6 - 7.8 dd
JH7-H6 ≈ 9, JH7-F ≈

4-5

N-H 10.0 - 12.0 br s -

O-H 9.0 - 11.0 br s -

Note: Chemical shifts are relative to tetramethylsilane (TMS). The broad singlets (br s) for N-H

and O-H are due to proton exchange and quadrupole broadening.

2.2. Expected ¹³C NMR Data

The ¹³C NMR spectrum will reveal the carbon skeleton, with the carbon attached to the fluorine

atom showing a characteristic large coupling constant (JC-F).
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Carbon Assignment
Expected Chemical Shift (δ,

ppm)

Expected C-F Coupling (J,

Hz)

C-3 150 - 160 -

C-3a 120 - 125 d, J ≈ 10-15

C-4 110 - 115 d, J ≈ 20-25

C-5 155 - 160 (d) d, J ≈ 235-250

C-6 115 - 120 d, J ≈ 25-30

C-7 110 - 115 d, J ≈ 5-10

C-7a 135 - 140 d, J ≈ 10-15

Note: Chemical shifts are relative to TMS. 'd' indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule.[4] The IR spectrum of

5-fluoro-1H-indazol-3-ol is expected to show characteristic absorption bands for the O-H, N-

H, C=O (in the tautomeric form), C=C, and C-F bonds.

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (H-bonded) 3200 - 3600 Strong, Broad

N-H stretch 3100 - 3500 Medium, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=O stretch (amide/lactam) 1650 - 1700 Strong

C=C stretch (aromatic) 1450 - 1600 Medium to Strong

C-N stretch 1250 - 1350 Medium

C-F stretch 1000 - 1200 Strong
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[5][6] For 5-fluoro-1H-indazol-3-ol, the molecular ion peak (M⁺) would be

observed at an m/z corresponding to its molecular weight.

Ion Expected m/z Notes

[M]⁺ 152 Molecular Ion

[M-CO]⁺ 124 Loss of carbon monoxide

[M-N₂H]⁺ 123 Loss of diazene

Note: The fragmentation pattern can help in confirming the structure of the molecule.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified 5-fluoro-1H-indazol-3-ol in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).[2]

Data Acquisition:

Acquire ¹H NMR spectra using a 400 MHz or higher field spectrometer.

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://www.benchchem.com/product/b1343658?utm_src=pdf-body
https://www.benchchem.com/product/b1343658?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation (Solid):

Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g.,

methylene chloride or acetone).[7] Drop the solution onto a salt plate (e.g., NaCl or KBr)

and allow the solvent to evaporate, leaving a thin film of the compound.[7]

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder.

Press the mixture into a thin, transparent disk using a hydraulic press.

Data Acquisition: Place the prepared sample in the IR spectrometer and record the

spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.[8] Further dilute this solution to the

appropriate concentration for the instrument being used.[8]

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for such molecules include Electron Impact (EI) or Electrospray Ionization (ESI).[5][9]

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer.[5]

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

compound like 5-fluoro-1H-indazol-3-ol.
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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